molecular formula C11H18O4 B2706648 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid CAS No. 2166745-49-7

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid

Cat. No. B2706648
CAS RN: 2166745-49-7
M. Wt: 214.261
InChI Key: IFAGPUJTBGVORN-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s often added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of compounds with the Boc group can be determined by various methods such as (1)H NMR, (13)C NMR, ESI mass spectra, and elemental analyses .


Chemical Reactions Analysis

The Boc group can be removed via treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the Boc group can vary. For example, 3-(tert-butoxycarbonyl)picolinic acid has a molecular weight of 238.04 .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The compound 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid interacts with its targets through a process known as deprotection. The Boc group in the compound can be removed under certain conditions, revealing the protected amino group . This process is crucial in organic synthesis, particularly in peptide synthesis .

Biochemical Pathways

The compound 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid plays a significant role in the synthesis of peptides. The Boc group in the compound protects the amino group during the synthesis process. Once the peptide bond formation is complete, the Boc group can be removed, allowing the amino group to participate in further reactions . This process affects the peptide synthesis pathway and its downstream effects.

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure, particularly the presence of the boc group .

Result of Action

The primary result of the action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is the successful synthesis of peptides. By protecting the amino group during the synthesis process, the compound allows for the formation of peptide bonds without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed, yielding the desired peptide .

Action Environment

The action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under acidic conditions . Additionally, the stability of the compound and its efficacy in peptide synthesis can be affected by factors such as temperature and pH .

Safety and Hazards

Safety and hazards associated with compounds containing the Boc group can vary. For example, 3-(tert-Butoxycarbonyl)phenylboronic acid is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been explored, showing potential for future applications . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAGPUJTBGVORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2166745-49-7
Record name 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid
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